

Application Notes and Protocols for Flavidin-Biotin Interaction Assays

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Compound of Interest

Compound Name: *Flavidin*

Cat. No.: *B162293*

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The interaction between avidin and biotin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (K_d) in the range of 10^{-14} to 10^{-15} M. This remarkable affinity and specificity make the avidin-biotin system a versatile and powerful tool in a wide array of biomedical and biotechnological applications, including ELISA, immunohistochemistry, affinity purification, and drug delivery. This document provides detailed application notes and protocols for various assays used to study and utilize the avidin-biotin interaction.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the avidin-biotin interaction.

Parameter	Value	Protein	Comments	Reference
Dissociation Constant (Kd)	$\sim 10^{-15}$ M	Avidin	Represents one of the strongest known non-covalent biological interactions.	
Dissociation Constant (Kd)	$\sim 10^{-14}$ M	Streptavidin	Similar high affinity to avidin, but with lower non-specific binding due to lack of glycosylation.	
Association Rate Constant (ka)	$3.5 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	Streptavidin-biotinylated peptide	Measured using Surface Plasmon Resonance (SPR).	
Dissociation Rate Constant (kd)	$3.9 \times 10^{-2} \text{ s}^{-1}$	Streptavidin-biotinylated peptide	Measured using Surface Plasmon Resonance (SPR).	
Equilibrium Dissociation Constant (KD)	10.9 nM	Streptavidin-biotinylated peptide	Calculated from ka and kd values obtained via SPR.	

I. Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note:

The avidin-biotin complex is widely used in ELISA to enhance signal amplification, thereby increasing the sensitivity of the assay. This is often achieved through the Avidin-Biotin Complex (ABC) method. In this setup, a biotinylated secondary antibody binds to the primary antibody,

which in turn is bound to the target antigen. Subsequently, a pre-formed complex of avidin and a biotinylated enzyme (like horseradish peroxidase - HRP) is added. Since avidin has four biotin-binding sites, it can create a large complex with the biotinylated enzyme, leading to a significant signal amplification upon addition of the substrate.

Experimental Protocol: Sandwich ELISA with Avidin-Biotin Detection

This protocol outlines a general procedure for a sandwich ELISA using a streptavidin-biotin detection system.

Materials:

- Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
- Capture Antibody (1-10 µg/mL)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Samples and Standards
- Biotinylated Detection Antibody
- Streptavidin-HRP conjugate
- TMB Substrate Solution
- Stop Solution (e.g., 2 M H₂SO₄)
- 96-well microtiter plate

Procedure:

- Coating: Add 100 µL of capture antibody diluted in coating buffer to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with 200 µL of wash buffer per well.

- Blocking: Add 200 μ L of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Sample/Standard Incubation: Add 100 μ L of diluted samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Detection Antibody Incubation: Add 100 μ L of biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Streptavidin-HRP Incubation: Add 100 μ L of Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 20-30 minutes at room temperature, protected from light.
- Washing: Wash the plate five times with wash buffer.
- **Sub
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